

An In-depth Technical Guide to Amino-PEG10-acid

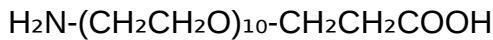
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amino-PEG10-acid

Cat. No.: B1458906

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Amino-PEG10-acid**, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and targeted protein degradation. We will delve into its chemical structure, properties, and its application in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Concepts: Structure and Properties

Amino-PEG10-acid is a monodisperse polyethylene glycol (PEG) derivative featuring a primary amine ($-\text{NH}_2$) at one terminus and a carboxylic acid ($-\text{COOH}$) at the other, separated by a 10-unit ethylene glycol chain. This defined structure provides a precise spacer length, which is crucial for optimizing the efficacy of the final conjugate.^[1] The PEG backbone imparts significant hydrophilicity, enhancing the solubility and reducing the aggregation of conjugated molecules, which is particularly beneficial when working with hydrophobic drugs or proteins.^[2] ^[3]

Chemical Structure:

IUPAC Name: 1-amino-3,6,9,12,15,18,21,24,27,30-decaoxatritriacontan-33-oic acid^[1]

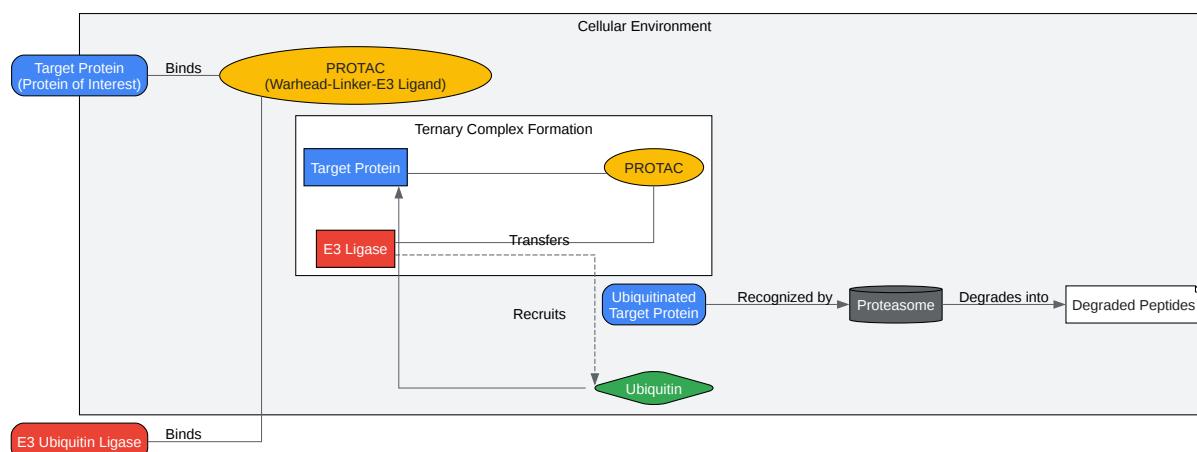
Physicochemical Data

The key quantitative properties of **Amino-PEG10-acid** are summarized in the table below. Data is aggregated from various chemical suppliers.

Property	Value	References
Chemical Formula	$C_{23}H_{47}NO_{12}$	[1]
Molecular Weight	~529.62 g/mol	
CAS Number	2170987-85-4, 196936-04-6 (HCl salt)	
Purity	>95% - >98%	
Appearance	White solid	
Solubility	Soluble in Methanol, DMF, DMSO	
Storage	Short term: 0 - 4°C; Long term: -20°C	

Applications in Bioconjugation

The dual functionality of **Amino-PEG10-acid** makes it a versatile tool for covalently linking two different molecules. The amine group can react with activated esters (like NHS esters) or carboxylic acids, while the terminal carboxylic acid can be activated to react with primary amines. This linker is frequently employed in the synthesis of complex biomolecules, including:

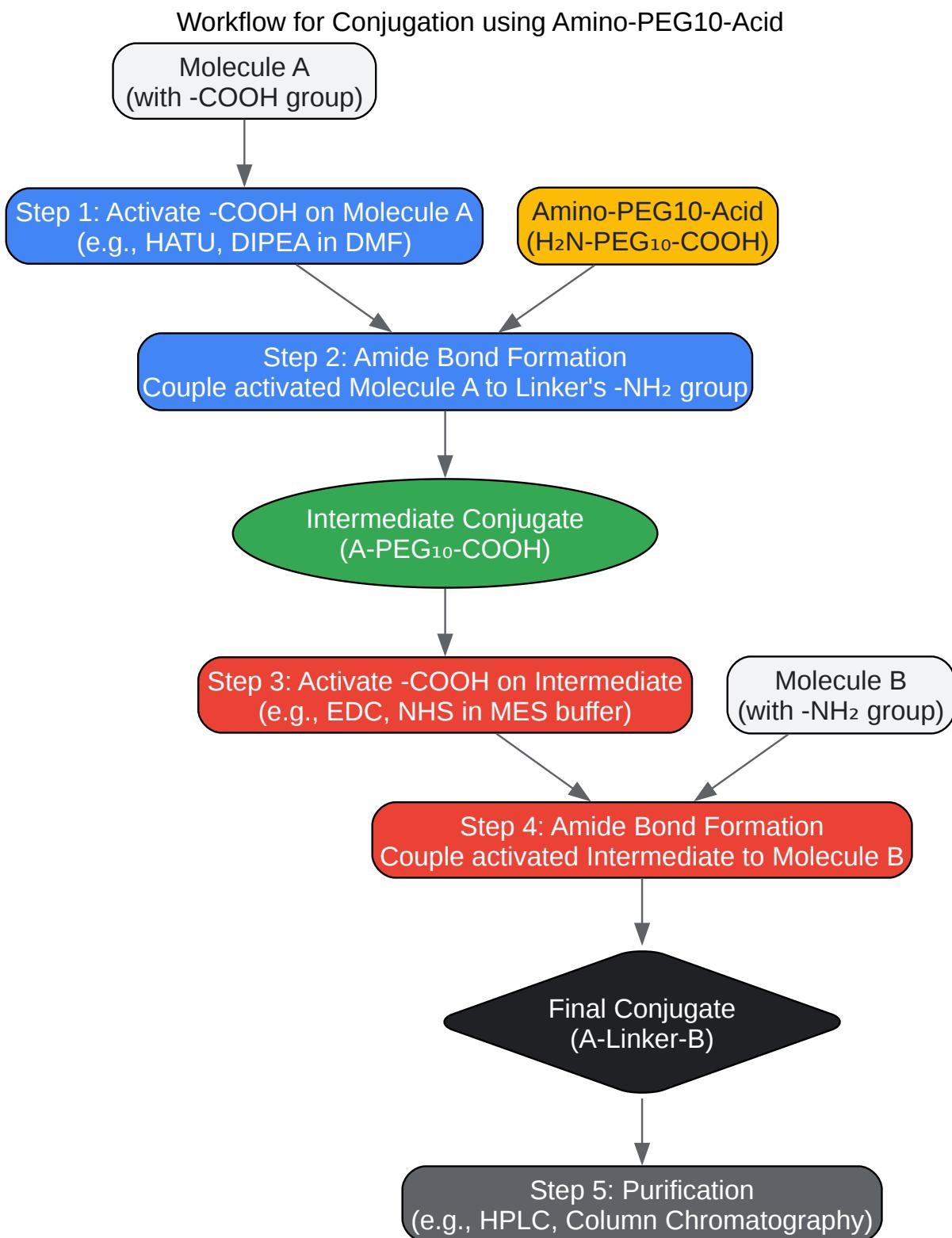

- **Antibody-Drug Conjugates (ADCs):** By linking a potent cytotoxic drug to a monoclonal antibody, ADCs can selectively deliver therapy to target cells. PEG linkers enhance the solubility and pharmacokinetic profile of the ADC.
- **PROTACs:** These molecules induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase. The linker's length and flexibility are critical for the formation of a stable and effective ternary complex (Target Protein-PROTAC-E3 Ligase).

- Peptide Modification and Synthesis: PEGylation of peptides can improve their solubility and bioavailability.
- Surface Modification: The linker can be used to functionalize surfaces of nanoparticles or beads to reduce non-specific protein binding and attach affinity ligands.

Logical and Experimental Workflows

General Mechanism of a PROTAC

Amino-PEG10-acid does not participate in signaling pathways directly. Instead, it serves as the crucial linker in molecules like PROTACs that modulate these pathways by inducing protein degradation. The diagram below illustrates the catalytic mechanism of a PROTAC.



[Click to download full resolution via product page](#)

Caption: General catalytic cycle of a PROTAC molecule.

Experimental Workflow: Synthesis of a Heterobifunctional Conjugate

The following diagram outlines a typical experimental workflow for synthesizing a molecule where two components, Molecule A and Molecule B, are joined using **Amino-PEG10-acid** as a linker.

[Click to download full resolution via product page](#)

Caption: Two-step synthesis of a conjugate using **Amino-PEG10-acid**.

Experimental Protocols

Below are representative protocols for the two key reactions involving the functional groups of **Amino-PEG10-acid**. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Coupling the Amine Terminus of the Linker

This protocol describes the reaction of the primary amine on **Amino-PEG10-acid** with a molecule containing a carboxylic acid (Component A-COOH). This is a common first step in PROTAC synthesis.

Reagents and Materials:

- Component A-COOH (1.0 eq)
- Amino-PEG10-Boc (if protection of the other end is needed) or **Amino-PEG10-Acid** (1.1 eq)
- HATU (1.2 eq) or other peptide coupling agent
- DIPEA (3.0 eq)
- Anhydrous DMF
- Nitrogen atmosphere
- Standard glassware for organic synthesis

Procedure:

- Under a nitrogen atmosphere, dissolve Component A-COOH in anhydrous DMF.
- Add HATU and DIPEA to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.
- Add the **Amino-PEG10-acid** (or its protected form) to the reaction mixture.
- Stir the reaction at room temperature. The reaction time can range from a few hours to overnight (typically 12-24 hours).

- Monitor the reaction progress by LC-MS or TLC.
- Upon completion, perform an appropriate workup. This may involve diluting the reaction with a solvent like ethyl acetate and washing with aqueous solutions (e.g., 5% LiCl, saturated NaHCO_3 , brine) to remove excess reagents and DMF.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or preparative HPLC to yield the desired conjugate.

Protocol 2: Coupling the Carboxylic Acid Terminus of the Linker

This protocol details the activation of the carboxylic acid on the PEG linker and its subsequent reaction with an amine-containing molecule. This is often performed after the first component has been attached to the linker's amine terminus.

Reagents and Materials:

- Intermediate Conjugate with a terminal -COOH (e.g., A-PEG10-COOH) (1.0 eq)
- EDC (1.2 - 2.0 eq)
- N-Hydroxysuccinimide (NHS) or sulfo-NHS (1.2 - 2.0 eq)
- Amine-containing molecule (R-NH_2) (1.5 eq)
- Appropriate buffer (e.g., MES buffer, pH 4.5-6.0 for activation; PBS, pH 7.2-8.0 for coupling) or anhydrous solvent (DMF, DCM).

Procedure:

- Equilibrate all reagents to room temperature before use.
- Dissolve the carboxylic acid-terminated intermediate in the activation buffer (e.g., 0.5 M MES, pH 5.5) or an anhydrous solvent like DMF.

- Add EDC to the solution and stir for 10 minutes.
- Add NHS to the reaction mixture. Allow the activation to proceed for 15-60 minutes at room temperature.
- Introduce the amine-containing molecule (R-NH₂), which may be dissolved in a coupling buffer (e.g., PBS, pH 7.2-7.5) to facilitate the reaction.
- Let the reaction stir for 2 to 12 hours at room temperature.
- Monitor reaction progress by LC-MS or TLC.
- Quench the reaction if necessary. Unreacted NHS esters can be hydrolyzed by adding hydroxylamine or another primary amine like Tris or glycine.
- Purify the final product using standard techniques such as preparative HPLC or column chromatography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Amino-PEG10-acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1458906#amino-peg10-acid-structure-and-chemical-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com